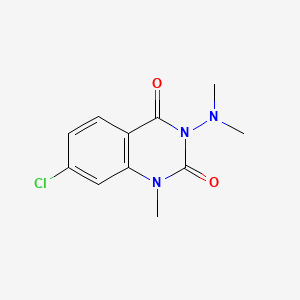

2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-methyl-

Beschreibung

The compound 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-methyl- is a quinazoline derivative characterized by a bicyclic aromatic core with a dione moiety at positions 2 and 2. Key structural features include a chlorine substituent at position 7, a dimethylamino group at position 3, and a methyl group at position 1. These substituents influence its electronic properties, solubility, and reactivity, making it a candidate for pharmaceutical and agrochemical applications. For example, 3-chloroquinoline-2,4(1H,3H)-diones serve as intermediates for introducing azido or amino groups .

Eigenschaften

CAS-Nummer |

75787-41-6 |

|---|---|

Molekularformel |

C11H12ClN3O2 |

Molekulargewicht |

253.68 g/mol |

IUPAC-Name |

7-chloro-3-(dimethylamino)-1-methylquinazoline-2,4-dione |

InChI |

InChI=1S/C11H12ClN3O2/c1-13(2)15-10(16)8-5-4-7(12)6-9(8)14(3)11(15)17/h4-6H,1-3H3 |

InChI-Schlüssel |

NXFPFACEISPJCL-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)N(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy for Quinazoline-2,4-diones

The quinazoline-2,4-dione scaffold is typically constructed via cyclization reactions involving anthranilic acid derivatives or 2-aminobenzamides. The 2,4-dione moiety is formed by introducing carbonyl functionalities at positions 2 and 4 of the quinazoline ring.

A common approach involves:

- Reaction of anthranilic acid with potassium cyanate to form 2,4-quinazoline diones (see Embodiment 1 in patent CN101475537A).

- Cyclization of 2-aminobenzamides with carbonyl donors such as di-tert-butyl dicarbonate ((Boc)2O) catalyzed by 4-dimethylaminopyridine (DMAP) under microwave or conventional heating conditions.

Specific Preparation of 7-Chloro-3-(dimethylamino)-1-methyl Quinazoline-2,4-dione

The preparation of the title compound involves multiple steps, including:

Introduction of the 7-chloro substituent:

- Chlorination at the 7-position is typically achieved by electrophilic aromatic substitution or by using 7-chloro-substituted anthranilic acid derivatives as starting materials.

- This ensures the chloro group is positioned correctly before ring closure.

N1-methylation and N3-dimethylamination:

- Alkylation reactions are employed to introduce the methyl group at the N1 position and the dimethylamino group at the C3 position.

- For example, N-alkylation can be performed using methyl iodide or other methylating agents in the presence of a base such as potassium carbonate in solvents like dimethylformamide (DMF) at room temperature.

- Introduction of the dimethylamino group at C3 can be achieved via substitution reactions or by using appropriate precursors bearing the dimethylamino functionality.

Use of hydrazinolysis and subsequent functional group transformations:

Detailed Synthetic Routes and Conditions

Synthesis of Quinazoline-2,4-dione Core

Alkylation and Amination Steps

Hydrazinolysis and Derivatization

- Hydrazinolysis of dimethyl esters of quinazoline diacetates yields diacetohydrazide intermediates.

- These intermediates are treated with carbon disulfide and potassium hydroxide to form cyclic derivatives.

- Alkylation with benzyl chloride or methyl iodide introduces further substituents such as dimethylamino groups at desired positions.

Mechanistic Insights and Catalysis

- The use of DMAP as a nucleophilic catalyst facilitates the one-pot synthesis of quinazoline-2,4-diones by activating (Boc)2O as a carbonyl donor, enabling cyclization at room temperature or under microwave irradiation.

- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.

- The alkylation steps proceed via nucleophilic substitution, where the nitrogen atoms of the quinazoline ring act as nucleophiles, reacting with alkyl halides in the presence of a base.

Summary of Research Findings

- The one-pot DMAP-catalyzed method using (Boc)2O is efficient for synthesizing quinazoline-2,4-diones with various 3-substituents, including dimethylamino groups, under mild conditions with yields up to 92%.

- The use of anthranilic acid and potassium cyanate provides a straightforward route to the quinazoline-2,4-dione scaffold with high molar yields (~86.3%).

- Hydrazinolysis and subsequent alkylation steps enable the introduction of N1-methyl and C3-dimethylamino substituents, essential for the title compound.

- Structural confirmation by NMR and mass spectrometry validates the successful synthesis of key intermediates and final products.

Analyse Chemischer Reaktionen

Types of Reactions

2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Halogen substitution reactions are common, especially involving the chloro group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of 2,4(1H,3H)-quinazolinedione derivatives typically involves several chemical reactions that modify the core structure to enhance biological activity. For instance, the compound can be synthesized through the reaction of substituted anilines with isocyanates or through cyclization reactions involving appropriate precursors. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that 2,4(1H,3H)-quinazolinedione derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, a study reported that certain derivatives showed potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values indicating their potential as future antibacterial agents .

Anticancer Potential

The anticancer properties of quinazolinedione derivatives have been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells via multiple mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression . The ability to target specific cancer cell lines makes these compounds promising candidates for further development in oncology.

Study on Antimicrobial Activity

In a comprehensive study published in 2022, researchers synthesized a series of quinazolinedione derivatives and evaluated their antibacterial efficacy. The results indicated that several compounds exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the relationship between structural modifications and enhanced antimicrobial activity, suggesting that electron-withdrawing groups significantly improve potency .

Anticancer Research

Another significant study focused on the anticancer activity of modified quinazolinediones against various cancer cell lines. The findings revealed that these compounds could effectively inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to their ability to disrupt cellular processes critical for cancer cell survival .

Wirkmechanismus

The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-methyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | 7-Chloro-3-(thiazol-2-yl)-quinazolinone | Hexazinone |

|---|---|---|---|

| Molecular Weight | ~265 g/mol (est.) | 277.73 g/mol | 252.3 g/mol |

| LogP (Lipophilicity) | ~2.5 (predicted) | 3.1 | 1.8 |

| Key Functional Groups | 7-Cl, 3-N(CH₃)₂ | 7-Cl, 3-thiazole | 3-cyclohexyl, 6-N(CH₃)₂ |

Biologische Aktivität

The compound 2,4(1H,3H)-quinazolinedione, 7-chloro-3-(dimethylamino)-1-methyl- is part of a larger class of quinazoline derivatives known for their diverse biological activities. These compounds have garnered attention for their potential applications in pharmacology, particularly in cancer treatment and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2,4(1H,3H)-quinazolinedione, 7-chloro-3-(dimethylamino)-1-methyl- is . Its structure includes a chloro substituent at the 7-position and a dimethylamino group at the 3-position, which are critical for its biological activity.

Antitumor Activity

Research indicates that quinazoline-2,4(1H,3H)-diones exhibit significant antitumor properties. A study evaluated various derivatives and reported that compounds with specific substitutions at the 3-position (such as chlorophenethylureido) showed potent inhibition of human tumor cell lines. For instance:

| Compound | Average logGI50 | Activity |

|---|---|---|

| 60 | -6.1 | Antitumor |

| 65 | -6.13 | Antitumor |

| 69 | -6.44 | Antitumor |

| 72 | -6.39 | Antitumor |

| 86 | -6.45 | Antitumor |

These compounds significantly inhibited the growth of over 60 human tumor cell lines tested, indicating a promising avenue for cancer therapy .

Antimicrobial Activity

In addition to antitumor effects, quinazoline derivatives have shown antimicrobial properties. A recent study focused on synthesizing novel quinazoline-2,4(1H,3H)-dione derivatives as potential inhibitors of bacterial gyrase and DNA topoisomerase IV. The antimicrobial activity was assessed against various Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results indicated moderate activity for most compounds:

| Compound | Activity Against Gram-positive Strains | Activity Against Gram-negative Strains |

|---|---|---|

| 13 | Broad spectrum | Moderate |

| 15 | Broad spectrum | Moderate |

These findings suggest that modifications to the quinazoline structure can enhance its bioactivity against bacterial strains .

Case Study 1: Antitumor Efficacy

In a controlled study involving several quinazoline derivatives, it was found that the introduction of electron-donating groups at specific positions significantly increased antitumor efficacy. For example, the compound with a methoxy group at the 6-position showed enhanced activity compared to its counterparts lacking this substitution .

Case Study 2: Synthesis and Biological Evaluation

A novel synthetic route for producing quinazoline-2,4(1H,3H)-diones was developed using DMAP-catalyzed one-pot reactions. This method not only improved yield but also allowed for the exploration of various substrates leading to compounds with enhanced biological profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 7-chloro-3-(dimethylamino)-1-methyl-2,4(1H,3H)-quinazolinedione, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis optimization often involves evaluating reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using factorial design . For this compound, nucleophilic substitution at the C3 position with dimethylamine derivatives is critical. Evidence from analogous quinazoline syntheses suggests microwave-assisted methods reduce reaction times by 30–40% compared to conventional heating . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate high-purity product (>95%) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish structural isomers or impurities in this compound?

- Methodological Answer :

- NMR : The dimethylamino group (–N(CH₃)₂) produces a singlet at δ ~2.8–3.2 ppm in ¹H NMR. Chlorine at C7 causes deshielding in adjacent protons (C6 and C8), observed as downfield shifts in ¹³C NMR .

- MS : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of –N(CH₃)₂) confirm substituent positions .

- FTIR : Stretching vibrations for C=O (quinazolinedione) appear at ~1680–1720 cm⁻¹, while C–Cl bonds absorb at ~550–650 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorometric assays for kinases or proteases, given quinazolinedione’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict reactivity or optimize substituent effects in this quinazolinedione derivative?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, electron-withdrawing Cl at C7 enhances electrophilicity at C2/C4 .

- MD Simulations : Simulate binding to protein targets (e.g., DHFR) using AMBER or GROMACS. Parameterize the dimethylamino group with GAFF2 force fields .

- QSPR Models : Corrogate substituent effects (e.g., –N(CH₃)₂) with logP, PSA, or toxicity profiles .

Q. What strategies resolve contradictions in experimental vs. theoretical data (e.g., unexpected reaction byproducts or divergent bioactivity results)?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS/MS to identify minor products. For example, overalkylation at N1 may occur if methylating agents (e.g., CH₃I) are in excess .

- Bioactivity Discrepancies : Validate assay conditions (e.g., pH, serum proteins) and compare with structurally validated controls. Cross-test in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Theoretical-Experimental Alignment : Re-optimize computational models using experimental data (e.g., adjusting solvent parameters in COSMO-RS) .

Q. How can process intensification (e.g., continuous-flow reactors) improve scalability and sustainability of this compound’s synthesis?

- Methodological Answer :

- Flow Chemistry : Design a tubular reactor with immobilized catalysts (e.g., Pd/C) to reduce waste. Residence time (~10–30 min) and temperature (~80–100°C) are critical for maintaining yield .

- Membrane Separation : Integrate nanofiltration membranes (MWCO ~300 Da) for in-line purification, reducing solvent use by 50% .

- Life-Cycle Assessment (LCA) : Quantify E-factors and energy consumption using tools like SimaPro, prioritizing green solvents (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.